7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a thiazolopyridine core, and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with methoxy-substituted benzaldehyde under acidic conditions.
Construction of the thiazolopyridine core: This involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a thioamide.
Introduction of the methylamino group: This step can be accomplished through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound could have therapeutic potential, particularly in the treatment of diseases where its unique structure and functional groups are beneficial.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include:
Enzyme inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It could bind to specific receptors, modulating cellular signaling.
DNA/RNA interaction: The compound might interact with nucleic acids, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-amino-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
Uniqueness
The uniqueness of 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic effects.
Properties
Molecular Formula |
C16H17N3O5S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C16H17N3O5S/c1-17-16-19-15-14(25-16)8(5-10(20)18-15)7-4-9-12(24-6-23-9)13(22-3)11(7)21-2/h4,8H,5-6H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
WURHEQRYYIBSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC4=C(C(=C3OC)OC)OCO4 |
Origin of Product |
United States |
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